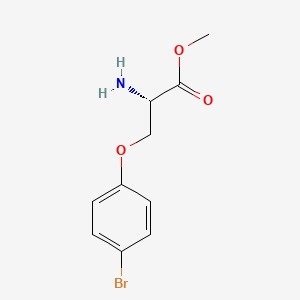

methyl O-(4-bromophenyl)serinate

Beschreibung

Methyl O-(4-bromophenyl)serinate (CAS: 1620957-08-5) is a serine-derived ester featuring a methyl ester group and an O-substituted 4-bromophenyl moiety. Structurally, it combines the chiral backbone of serine with the electron-withdrawing and sterically bulky 4-bromophenyl group. This compound is primarily utilized in peptide synthesis as a protected serine analog, enabling site-specific modifications in bioactive molecules . Its synthesis typically involves coupling reactions, such as those mediated by carbodiimides (e.g., DCC) and activators (e.g., HOBt), though stereochemical outcomes must be carefully monitored to avoid racemization .

Eigenschaften

CAS-Nummer |

1620957-08-5 |

|---|---|

Molekularformel |

C10H12BrNO3 |

Molekulargewicht |

274.11 g/mol |

IUPAC-Name |

methyl (2S)-2-amino-3-(4-bromophenoxy)propanoate |

InChI |

InChI=1S/C10H12BrNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |

InChI-Schlüssel |

SLWRNDGFRIWLGR-VIFPVBQESA-N |

SMILES |

COC(=O)C(COC1=CC=C(C=C1)Br)N |

Isomerische SMILES |

COC(=O)[C@H](COC1=CC=C(C=C1)Br)N |

Kanonische SMILES |

COC(=O)C(COC1=CC=C(C=C1)Br)N |

Sequenz |

X |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Serine Esters

Methyl (S)-Serinate (hypothetical CAS: Not provided in evidence):

Methyl (S)-Tyrosinate :

- Structure: Contains a phenol group (tyrosine backbone) instead of bromophenyl.

- Reactivity: The phenolic hydroxyl is more nucleophilic than the bromophenyl-substituted oxygen, leading to divergent reactivity in coupling or protection strategies.

Functional Analogs: Bromophenyl-Containing Esters

(4-Bromophenyl)methyl 2-(4-Chlorophenoxy)acetate (CAS: 380341-99-1):

- Structure: Features a 4-bromophenylmethyl ester linked to a chlorophenoxy acetate backbone.

- Applications : Likely used in agrochemical or pharmaceutical intermediates due to its halogenated aromatic motifs .

- Comparison: Unlike methyl O-(4-bromophenyl)serinate, this compound lacks a chiral amino acid backbone, limiting its utility in peptide synthesis but broadening its use in small-molecule drug design.

Pharmacological Analogs: Bromophenyl Moieties in Drugs

Ancriciroc (CAS: 370893-06-4):

- Structure : A CCR5 antagonist with a 4-bromophenyl group in a complex bicyclic framework.

- Role of Bromophenyl : Enhances binding affinity to viral proteins through hydrophobic interactions .

- Contrast : Methyl O-(4-bromophenyl)serinate is simpler and lacks direct antiviral activity but may serve as a precursor for pharmacologically active peptides.

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Reactivity and Stereochemical Outcomes

Research Findings and Key Observations

- Stereochemical Stability : Methyl O-(4-bromophenyl)serinate’s bulky bromophenyl group may reduce racemization risks compared to smaller serine esters, though this depends on reaction conditions .

- Synthetic Utility : The 4-bromophenyl group enhances electrophilicity in ester derivatives, facilitating reactions like ring expansions (e.g., 68–85% yields in azulene systems ).

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.